cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate
Overview
Description
cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl, ethyl, and methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through various alkylation reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule. These groups are later removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structure allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (2R,3R)-1,1-4,4-tetraphenylbutane-1,2,3,4-tetraol
Uniqueness
cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-methylpyrrolidine-1,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVVHOIALIBRL-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117796 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788044-03-0 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.